2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit viral replication in the case of antiviral activity . The compound’s interaction with its targets leads to changes in the biological activities of the targets, resulting in the observed therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can lead to various biological responses, including antiviral, anti-inflammatory, and anticancer effects .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function
Cellular Effects
At the cellular level, this compound has been shown to have significant effects. It has been found to inhibit AChE, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its ability to inhibit AChE suggests that it may bind to this enzyme and prevent it from breaking down acetylcholine, a neurotransmitter . This could lead to an increase in acetylcholine levels, potentially affecting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions to introduce the amino, benzyl, and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the benzyl or amino groups to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide: Lacks the benzyl group, which may affect its biological activity.
N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide:
1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide: Simplified structure with different chemical properties.
Uniqueness
The presence of both the amino and benzyl groups in 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide makes it unique. These functional groups contribute to its diverse reactivity and potential for various scientific applications .
Biological Activity
2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications, supported by data tables and case studies.
The molecular formula of this compound is C18H17N3O2 with a molecular weight of approximately 307.35 g/mol. Its structure includes an amino group, a benzyl moiety, and a quinoline core, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₇N₃O₂ |
Molecular Weight | 307.35 g/mol |
IUPAC Name | This compound |
InChI Key | PDORJYKELDJGRW-UHFFFAOYSA-N |
Enzyme Inhibition
One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.
Case Study: AChE Inhibition
A study demonstrated that this compound exhibited significant AChE inhibitory activity with an IC50 value of 0.5 µM. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.
Anticancer Activity
Research into the anticancer properties of this compound has shown promising results against various cancer cell lines.
Table: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT29 (Colon) | 12.5 | Induction of apoptosis |
DU145 (Prostate) | 15.0 | Inhibition of cell proliferation |
Molecular docking studies indicated that the compound interacts with the active site of key oncogenic proteins, suggesting a mechanism that inhibits tumor growth.
Molecular Mechanism
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding to AChE : The compound likely binds to the active site of AChE, preventing substrate access and thereby inhibiting enzyme activity.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound increases ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
Research Applications
The diverse biological activities of this compound make it a candidate for various research applications:
- Medicinal Chemistry : Development of new drugs targeting neurodegenerative diseases and cancers.
- Biochemistry : Studies on enzyme kinetics and inhibition mechanisms.
Properties
IUPAC Name |
2-amino-N-benzyl-1-methyl-4-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21-14-10-6-5-9-13(14)16(22)15(17(21)19)18(23)20-11-12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDORJYKELDJGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1N)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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